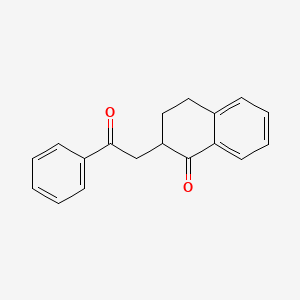

2-Phenacyl-1-tetralone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54669-72-6 |

|---|---|

Molecular Formula |

C18H16O2 |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

2-phenacyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C18H16O2/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18(15)20/h1-9,15H,10-12H2 |

InChI Key |

ITTLQABJFKKHGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1CC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenacyl 1 Tetralone and Its Derivatives

Direct Synthesis Approaches to 2-Phenacyl-1-tetralone Scaffolds

Direct synthesis approaches aim to construct the this compound framework from acyclic or simpler cyclic precursors. These methods often involve the simultaneous formation of the tetralone ring and the introduction of the phenacyl substituent.

Photoreaction-Mediated Synthesis of α-Tetralone Derivatives

Photochemical reactions offer unique pathways for the formation of complex organic molecules. While the direct photochemical synthesis of this compound is not extensively documented, related photochemical transformations provide a basis for potential synthetic strategies. One such strategy is the photo-Friedel-Crafts acylation. This reaction typically involves the photo-induced reaction between a quinone and an aldehyde to yield an acylated hydroquinone. jcu.edu.aursc.org For instance, the irradiation of 1,4-naphthoquinone (B94277) with various aldehydes has been shown to produce 2-acyl-1,4-naphthalenediols. jcu.edu.au Although this method yields a different substitution pattern, it highlights the potential of photochemical methods in functionalizing naphthalene (B1677914) precursors.

Another relevant photochemical approach is the enamine-catalyzed α-alkylation of aldehydes with phenacyl bromide. escholarship.orgrecercat.cat This method proceeds through the formation of an electron-donor-acceptor (EDA) complex between the enamine and the phenacyl bromide upon photo-irradiation. escholarship.orgrecercat.cat While this has been demonstrated for acyclic aldehydes, a similar strategy could potentially be envisioned for the enamine of 1-tetralone (B52770), which would introduce the phenacyl group at the 2-position.

| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |

| Butanal, Phenacyl bromide | Diarylprolinol silyl (B83357) ether | CFL bulb, MTBE | 2-Phenacylbutanal | High | escholarship.orgrecercat.cat |

| 1,4-Naphthoquinone, Butyraldehyde | UV light | Acetone | 1-(1,4-dihydroxynaphthalen-2-yl)butan-1-one | Good | jcu.edu.au |

Radical Cyclization Pathways to Tetralone Derivatives

Radical cyclization reactions provide a powerful tool for the construction of cyclic systems, including the tetralone core. A notable example is the xanthate-mediated radical addition-cyclization sequence. researchgate.net This approach can be adapted to synthesize tetralone derivatives by the intermolecular addition of a xanthate to an alkene, followed by an intramolecular cyclization of the resulting radical onto an aromatic ring. researchgate.net

To apply this to the synthesis of this compound, a potential precursor would be a phenacyl-containing xanthate. The radical generated from this xanthate could add to a suitable vinyl precursor, and the subsequent radical could then cyclize onto the phenyl ring to form the tetralone structure with the desired phenacyl group at the C2 position.

| Precursor Type | Key Reagents | Reaction Type | Potential Product | Reference |

| Phenacyl xanthate and vinyl pivalate | Dilauroyl peroxide (DLP) | Radical addition-cyclization | 4-Pivaloxytetralone derivative | researchgate.net |

Intramolecular Cyclization Routes from Ketone Precursors

Intramolecular cyclization, particularly through Friedel-Crafts type reactions, is a common and effective method for synthesizing tetralones. masterorganicchemistry.com This strategy involves the cyclization of a precursor molecule containing both the aromatic ring and the atoms required to form the six-membered ketone ring.

For the synthesis of this compound, a suitable precursor would be a substituted γ-phenyl butyric acid or its corresponding acid chloride, which already contains the phenacyl moiety. The intramolecular Friedel-Crafts acylation of such a precursor, typically promoted by a Lewis acid or a strong protic acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), would lead to the formation of the tetralone ring with the phenacyl group at the desired position. masterorganicchemistry.com Cascade reactions, such as an intramolecular Prins/Friedel-Crafts cyclization, have also been employed to generate substituted tetralin cores, which can be subsequently oxidized to the corresponding tetralones. nih.govbeilstein-archives.orgbeilstein-journals.orgresearchgate.net

| Precursor | Reagent/Catalyst | Reaction Type | Product | Reference |

| 4-Aryl-butyryl chloride | AlCl₃ | Intramolecular Friedel-Crafts Acylation | 1-Tetralone | masterorganicchemistry.com |

| 2-(2-Vinylphenyl)acetaldehyde | BF₃·OEt₂ | Intramolecular Prins/Friedel-Crafts Cyclization | 4-Aryl-tetralin-2-ol | nih.govbeilstein-archives.orgbeilstein-journals.orgresearchgate.net |

Synthesis via Functional Group Interconversions and Advanced Reagents

These methods start with a pre-formed tetralone or a related precursor and introduce the phenacyl group through functional group manipulations.

Oxidative Dehydrogenation of Tetrahydronaphthalenes to α-Tetralones

The oxidation of tetrahydronaphthalenes (tetralins) is a direct route to α-tetralones. This transformation can be achieved using various oxidizing agents. If a 2-phenacyl-substituted tetralin is available, its oxidation would provide a straightforward route to this compound.

Commonly used reagents for this type of oxidative dehydrogenation include chromium-based oxidants. However, the conditions required for these oxidations can be harsh and may not be compatible with the phenacyl group. Milder and more selective methods are therefore desirable. The catalytic dehydrogenation of tetrahydronaphthalene derivatives is an area of ongoing research.

Routes Involving Phenacyl Halides and Related Intermediates

The most direct and widely applicable method for the synthesis of this compound involves the C-alkylation of 1-tetralone with a phenacyl halide, such as phenacyl bromide or phenacyl chloride. This reaction proceeds via the enolate of 1-tetralone, which acts as a nucleophile and displaces the halide from the phenacyl halide.

The enolate can be generated using a variety of bases, with the choice of base and reaction conditions influencing the yield and selectivity of the reaction. Common bases include sodium hydride, potassium carbonate, and lithium diisopropylamide (LDA). The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). This method allows for the synthesis of a wide range of this compound derivatives by varying the substituents on both the tetralone and the phenacyl halide. nih.gov

| Reactants | Base/Reagents | Solvent | Product | Reference |

| 1-Tetralone, Phenacyl bromide | Sodium hydride | THF | This compound | nih.gov |

| 1-Tetralone, Substituted phenacyl bromide | Potassium carbonate | Acetone | 2-(Substituted-phenacyl)-1-tetralone | nih.gov |

Cross-Coupling and Cyclization Sequences for Tetralone Derivatives

The construction of the tetralone framework often relies on powerful synthetic strategies that combine cross-coupling reactions with subsequent cyclization events. These sequences allow for the assembly of complex molecular architectures from simpler, readily available starting materials. While direct cross-coupling to form this compound is not commonly reported, the synthesis of the tetralone core, which can be later functionalized, is well-established.

One prominent approach involves the use of palladium-catalyzed cross-coupling reactions to form a key carbon-carbon bond, followed by an intramolecular cyclization to furnish the tetralone ring system. For instance, Suzuki and Heck couplings are instrumental in linking aryl halides or triflates with appropriate coupling partners, setting the stage for a subsequent Friedel-Crafts acylation or a similar cyclization reaction to close the six-membered ring.

Cascade reactions, which involve a series of bond-forming events in a single pot, offer an efficient route to tetralone derivatives. A metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids or esters has been developed for the synthesis of tetralones and indanones. This protocol is noted for its simple reaction conditions, broad substrate scope, and tolerance of various functional groups. rsc.org

The following table provides a conceptual overview of a generalized cross-coupling and cyclization sequence for preparing a tetralone core.

Table 1: Conceptual Steps in Cross-Coupling and Cyclization for Tetralone Synthesis

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|---|

| 1 | Palladium-Catalyzed Cross-Coupling | Aryl halide/triflate + Alkene/Alkyne | Palladium catalyst, Base | Aryl-substituted alkene/alkyne |

| 2 | Hydration/Oxidation (if alkyne used) | Aryl-substituted alkyne | Acid/Water or Oxidizing agent | Aryl-substituted ketone |

| 3 | Intramolecular Cyclization | Aryl-substituted carboxylic acid/ester | Strong acid (e.g., PPA, H₂SO₄) | Tetralone derivative |

This table represents a generalized pathway and specific conditions may vary.

Environmentally Conscious Synthetic Protocols for Tetralone Scaffolds

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies. For tetralone scaffolds, this has led to the exploration of more environmentally benign reaction media, catalysts, and energy sources. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key aspects of environmentally friendly approaches to tetralone synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis.

Catalysis: The use of non-toxic, recyclable catalysts, such as heterogeneous catalysts or biocatalysts, is a cornerstone of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes the generation of byproducts.

Energy Efficiency: Employing microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating.

While specific green protocols for this compound are not extensively detailed in the literature, the general trend towards sustainable synthesis of the broader tetralone class is evident. For example, the use of solid acid catalysts for Friedel-Crafts cyclizations can circumvent the need for corrosive and difficult-to-recycle Lewis acids like aluminum chloride.

Preparation of Key Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors and intermediates. The preparation and reactivity of these compounds are crucial for the successful construction of the target molecule.

Phenacyl Azide (B81097) Preparation and Diverse Reactivity Profiles

Phenacyl azides are versatile intermediates in organic synthesis. They can be prepared from the corresponding phenacyl halides through nucleophilic substitution with an azide salt, such as sodium azide. raco.cat These compounds exhibit a rich and diverse reactivity profile.

The azide group can undergo a variety of transformations, including:

Reduction: Reduction of the azide group yields the corresponding primary amine.

Cycloaddition: [3+2] Cycloaddition reactions with alkynes or alkenes provide access to triazole and triazoline derivatives, respectively.

Staudinger Reaction: Reaction with phosphines, like triphenylphosphine, leads to the formation of iminophosphoranes, which are valuable synthetic intermediates. nih.gov

Nitrene Formation: Thermal or photochemical decomposition of phenacyl azides can generate highly reactive phenacylnitrenes, which can undergo insertion or rearrangement reactions.

A study has shown that phenacyl azides can be used in a regiodivergent synthesis of functionalized imidazole (B134444) and pyrimidine (B1678525) derivatives in deep eutectic solvents, highlighting their utility in environmentally benign reaction media. beilstein-journals.org

Generation and Reactivity of Phenacyl Radicals

Phenacyl radicals are highly reactive intermediates that can be generated through various methods, including the photolysis of appropriate precursors or through redox processes. researchgate.net These radicals play a significant role in a number of chemical transformations. Phenyl radicals, a related class of reactive species, are known to participate in atom abstraction and addition reactions. researchgate.net

The reactivity of phenacyl radicals is characterized by their ability to:

Abstract atoms: They can abstract hydrogen or halogen atoms from suitable donor molecules.

Add to multiple bonds: Phenacyl radicals can add to alkenes, alkynes, and aromatic rings, leading to the formation of new carbon-carbon bonds.

Dimerize: In the absence of other reactive partners, they can dimerize.

The reactivity of phenyl radicals can be modulated by the presence of charged groups, which can influence their H-abstraction capabilities through electrostatic effects. nih.gov This principle could potentially be extended to phenacyl radicals.

Formation of 1-Tetralone Oxime Derivatives and Their Subsequent Transformations

1-Tetralone can be readily converted to its corresponding oxime by reaction with hydroxylamine (B1172632). 1-Tetralone oximes are important intermediates that can undergo a variety of subsequent transformations, providing access to a range of nitrogen-containing compounds.

One of the most well-known reactions of cyclohexanone (B45756) oximes, and by extension tetralone oximes, is the Beckmann rearrangement. Under acidic conditions, the oxime rearranges to form a lactam. In the case of 1-tetralone oxime, this would lead to a benzodiazepinone derivative.

Recent research has explored palladium-catalyzed versions of the Semmler–Wolff reaction, which converts cyclohexenone and tetralone oximes to the corresponding primary anilines and 1-aminonaphthalenes. acs.org This method offers a synthetically useful alternative to the classical, often harsh, conditions of the Semmler–Wolff reaction.

Chalcone-Based Synthetic Routes to Tetralone Derivatives

Chalcones, which are α,β-unsaturated ketones, are valuable precursors for the synthesis of a wide variety of heterocyclic and carbocyclic compounds, including tetralone derivatives. ekb.eg The synthesis of tetralone analogues via a chalcone (B49325) route is attractive due to its operational simplicity and the ready availability of the starting materials. hilarispublisher.comhilarispublisher.com

A common strategy involves the following steps:

Claisen-Schmidt Condensation: An appropriately substituted acetophenone (B1666503) is condensed with a benzaldehyde (B42025) derivative in the presence of a base to form the chalcone. researchgate.net

Michael Addition: The chalcone then undergoes a Michael addition with a suitable nucleophile.

Intramolecular Cyclization: The resulting intermediate is then cyclized to form the tetralone ring.

An alternative approach involves the conversion of the chalcone to a cyclopropyl (B3062369) ketone, which then undergoes an intramolecular cyclization to yield the tetralone. hilarispublisher.comhilarispublisher.comresearchgate.net This method has been used to synthesize analogues of podophyllotoxin. hilarispublisher.comhilarispublisher.comresearchgate.net

Table 2: Chalcone-Based Route to Tetralone Derivatives

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Acetophenone derivative, Benzaldehyde derivative | Base (e.g., KOH, NaOH) | Chalcone |

| 2 | Simmons-Smith Reaction | Chalcone, Diiodomethane | Zn-Cu couple | Cyclopropyl ketone |

| 3 | Intramolecular Cyclization | Cyclopropyl ketone | Acid (e.g., p-toluenesulfonic acid) | Tetralone derivative |

This table outlines a specific synthetic pathway from chalcones to tetralones. hilarispublisher.comhilarispublisher.comresearchgate.net

Reaction Mechanisms and Reactivity Studies of 2 Phenacyl 1 Tetralone

Photochemical Reaction Pathways and Intermolecular Processes

The photochemical behavior of ketones is largely governed by the electronic transitions of the carbonyl group, typically the n → π* transition, which leads to the formation of a reactive excited state. In the case of 2-Phenacyl-1-tetralone, the presence of two carbonyl groups and aromatic rings introduces a variety of potential photochemical reaction pathways. These pathways are often initiated by the absorption of ultraviolet light, leading to the formation of radical intermediates that can undergo subsequent reactions.

Electron Transfer Mechanisms in Photoreactions

Photoinduced electron transfer (PET) is a fundamental process in many photochemical reactions. Upon excitation, a molecule can become a much stronger oxidant or reductant than it is in its ground state. For a compound like this compound, which possesses both electron-donating (aromatic rings) and electron-accepting (carbonyl) moieties, intramolecular electron transfer is a plausible deactivation pathway for the excited state.

The efficiency and direction of electron transfer are governed by the redox potentials of the donor and acceptor groups and the energy of the excited state. In the context of intermolecular reactions, the excited ketone can participate in electron transfer with other molecules in the reaction medium, leading to the formation of radical ions. These radical ions are key intermediates that can initiate a cascade of subsequent chemical transformations.

Radical Formation, Recombination, and Cyclization Dynamics

A primary photochemical process for ketones is the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. For this compound, this could lead to the formation of a phenacyl radical and a tetralonyl radical. These radicals can then undergo several subsequent reactions, including:

Recombination: The radical pair can recombine to regenerate the starting material.

Decarbonylation: The acyl radicals can lose a molecule of carbon monoxide to form new alkyl or aryl radicals.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules to form stable products.

Intramolecular Cyclization: If the radical centers are appropriately positioned, intramolecular cyclization can occur, leading to the formation of new ring systems.

Another important photochemical pathway is the Norrish Type II reaction, which involves intramolecular γ-hydrogen abstraction by the excited carbonyl group. This process leads to the formation of a 1,4-biradical, which can then undergo either cyclization to form a cyclobutanol (B46151) derivative or fragmentation to an enol and an alkene. For this compound, the presence of abstractable γ-hydrogens on both the tetralone and phenacyl moieties makes this a potential reaction pathway. The formation of 1-tetralone (B52770) has been reported as a minor product in the Norrish Type II reaction of butyrophenone, indicating the complexity of these photochemical transformations. researchgate.net

| Photochemical Process | Intermediate(s) | Potential Product(s) |

| Norrish Type I Cleavage | Phenacyl radical, Tetralonyl radical | Recombination product, Decarbonylation products |

| Norrish Type II Reaction | 1,4-Biradical | Cyclobutanol derivatives, Enol and alkene fragments |

| Electron Transfer | Radical ions | Products of subsequent ion reactions |

Cyclization and Rearrangement Mechanisms in Tetralone Formation

The synthesis of the tetralone core structure often involves intramolecular cyclization reactions. While the synthesis of this compound itself is a key step, further reactions of this molecule can also involve cyclization and rearrangement.

Intramolecular Cyclization Dynamics and Stereoselectivity

Intramolecular cyclization reactions are powerful tools for the construction of complex cyclic molecules. In the context of this compound, base- or acid-catalyzed intramolecular aldol-type condensation could potentially lead to the formation of new fused ring systems. The stereoselectivity of such cyclizations is a critical aspect, often controlled by the conformational preferences of the transition state and the steric and electronic properties of the substituents.

Ring-Closing Reactions Involving Carbonyl and Olefinic Moieties

Photochemical reactions can also induce ring-closing reactions. For instance, if an olefinic moiety were present in a derivative of this compound, intramolecular [2+2] photocycloaddition between the enol form of the β-dicarbonyl and the alkene could occur. Such reactions are known to produce cyclobutane (B1203170) rings and can be highly stereoselective.

Tautomerism and Equilibrium Studies of Keto-Enol Forms

A key characteristic of β-dicarbonyl compounds like this compound is their existence in a tautomeric equilibrium between the diketo form and two possible enol forms. This equilibrium is a fundamental aspect of the compound's reactivity, as the keto and enol forms exhibit different chemical properties.

The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic and steric nature of the substituents. In general, the enol form is stabilized by intramolecular hydrogen bonding and conjugation. For this compound, two enol forms are possible, with the enolic double bond being endocyclic or exocyclic to the tetralone ring.

The study of this equilibrium is typically carried out using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. chemrxiv.orgmasterorganicchemistry.com The keto and enol forms give rise to distinct signals in the NMR spectrum, and the relative integration of these signals allows for the determination of the equilibrium constant (KT = [enol]/[keto]).

| Tautomeric Form | Key Structural Feature | Expected ¹H NMR Signal | Expected ¹³C NMR Signal |

| Diketo | -CH- group between two C=O | ~4.5-5.5 ppm (methine proton) | ~200-210 ppm (carbonyl carbons) |

| Enol 1 (endocyclic) | Enolic OH, C=CH within tetralone ring | ~15-17 ppm (enolic proton), ~5.5-6.5 ppm (vinylic proton) | ~180-190 ppm (enolized carbonyl), ~90-100 ppm (vinylic carbon) |

| Enol 2 (exocyclic) | Enolic OH, C=CH involving phenacyl group | ~15-17 ppm (enolic proton), ~6.0-7.0 ppm (vinylic proton) | ~185-195 ppm (enolized carbonyl), ~95-105 ppm (vinylic carbon) |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Studies on related phenacyl derivatives have shown that the keto-enol equilibrium is significantly solvent-dependent. rsc.org In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored, while in polar, protic solvents that can engage in intermolecular hydrogen bonding, the equilibrium may shift towards the more polar keto form.

Investigations into Keto-Enol Tautomerism of 2-Substituted-1-tetralone Analogues

The phenomenon of tautomerism describes the existence of a compound as a mixture of two or more readily interconvertible structural isomers. nih.gov A prominent example of this is keto-enol tautomerism, an equilibrium between a "keto" form containing a carbonyl group and an "enol" form, which features a hydroxyl group adjacent to a carbon-carbon double bond. masterorganicchemistry.com For the vast majority of simple aldehydes and ketones, the equilibrium lies heavily in favor of the more thermodynamically stable keto tautomer. masterorganicchemistry.com However, the structural features of a molecule can significantly influence this equilibrium.

In the case of 2-substituted-1-tetralone analogues like this compound, the presence of acidic α-hydrogens (protons on the carbon atom adjacent to the carbonyl group) facilitates the tautomerization process. This interconversion can be catalyzed by either acid or base. masterorganicchemistry.com The structure of this compound presents multiple sites for enolization, potentially leading to different enol tautomers.

Several key factors govern the position of the keto-enol equilibrium:

Substitution: Enols are a type of alkene, and as with alkenes, increasing substitution on the double bond generally increases stability. masterorganicchemistry.com For an asymmetrical ketone, the enol form with the more substituted double bond is often favored.

Conjugation: If the C=C double bond of the enol form can enter into conjugation with an adjacent π-system, such as an aromatic ring, the enol tautomer is significantly stabilized. masterorganicchemistry.com In this compound, enolization toward the phenacyl group could allow for extended conjugation involving the phenyl ring, which would favor that particular enol isomer.

Hydrogen Bonding: Intramolecular hydrogen bonding can substantially stabilize the enol form. masterorganicchemistry.com This is particularly prevalent in 1,3-dicarbonyl compounds, where a six-membered ring can form via a hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen. rsc.org This factor makes the enol form of β-dicarbonyl compounds often more stable than the keto form. pearson.comvedantu.com

Solvent Effects: The polarity of the solvent plays a crucial role in the tautomeric equilibrium. nih.gov Polar solvents can form intermolecular hydrogen bonds with the keto and enol forms, often favoring the more polar tautomer. nih.govfrontiersin.org Conversely, in non-polar solvents, intramolecular hydrogen bonding within the enol form becomes more dominant, shifting the equilibrium toward the enol. nih.gov

| Factor | Influence on Equilibrium | Relevance to this compound |

|---|---|---|

| Substitution | More substituted enols are more stable. | Enolization can occur towards C-2 or C-3, leading to differently substituted enols. |

| Conjugation | Stabilizes the enol form if the C=C bond is conjugated with a π-system. | Enolization involving the phenacyl group allows for extended conjugation with the phenyl ring. |

| Intramolecular H-Bonding | Strongly stabilizes the enol form in 1,3-dicarbonyl systems. | The 1,3-dicarbonyl structure of this compound allows for a stable, six-membered hydrogen-bonded ring in the enol form. |

| Solvent Polarity | Polar solvents can favor the more polar tautomer; non-polar solvents favor intramolecularly H-bonded enols. | The keto-enol ratio is expected to be highly dependent on the solvent used. |

Influence of Host-Guest Chemistry on Tautomeric Equilibria

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule. The specific, non-covalent interactions within these complexes can create a microenvironment for the guest that is distinctly different from the bulk solution, thereby influencing its chemical properties, including tautomeric equilibria. researchgate.net

The encapsulation or binding of a molecule like this compound within a host molecule can shift its keto-enol equilibrium through several mechanisms:

Altered Microenvironment Polarity: Host molecules such as cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior. When a guest molecule enters this cavity, it experiences a non-polar environment. For β-dicarbonyl compounds, this sequestration in a hydrophobic environment favors the less polar enol tautomer, which is stabilized by strong intramolecular hydrogen bonds, shifting the equilibrium away from the keto form. benthamdirect.com Studies have shown that β-cyclodextrin preferentially binds the enol tautomer of dicarbonyl compounds. researchgate.net

Specific Hydrogen Bonding: The host molecule may possess functional groups that can form specific hydrogen bonds with one of the guest's tautomers, selectively stabilizing it. researchgate.net For example, a host with hydrogen bond acceptor sites could stabilize the enol form by interacting with its hydroxyl group, thereby increasing the enol population.

Steric Confinement: The defined space within a host's cavity can impose steric constraints on the guest molecule. If one tautomer has a more favorable geometry for fitting within the host, it will be preferentially bound, thus shifting the equilibrium.

Cocrystallization: The formation of cocrystals, where a molecule crystallizes with a "coformer," is another supramolecular strategy. Each tautomer has different functional groups and thus different potentials for forming intermolecular interactions. By choosing a coformer that interacts strongly with the less stable tautomer (e.g., the enol), it is possible to synthesize a solid-state material where the metastable tautomer is trapped. researchgate.net

These supramolecular approaches demonstrate that the tautomeric equilibrium is not solely an intrinsic property of the molecule but can be externally controlled by manipulating its immediate environment through host-guest interactions. mdpi.com

Reactivity Profile of the Carbonyl Moiety in Tetralones

The chemical reactivity of the tetralone ring system is largely dictated by its carbonyl group (C=O). Due to the higher electronegativity of oxygen compared to carbon, the C=O bond is highly polarized, with a partial negative charge (δ-) on the oxygen atom and a significant partial positive charge (δ+) on the carbon atom. This inherent polarization makes the carbonyl carbon an electrophilic center, rendering it susceptible to attack by nucleophiles. researchgate.net The general reactivity of the carbonyl group involves nucleophilic addition, where the nucleophile forms a new bond with the carbonyl carbon, and the π-bond of the carbonyl breaks, placing a negative charge on the oxygen. masterorganicchemistry.com

Factors that increase the positive charge on the carbonyl carbon, such as nearby electron-withdrawing groups, enhance its electrophilicity and reactivity. Conversely, electron-donating groups or steric hindrance around the carbonyl center can decrease its reactivity. pearson.com

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of the tetralone core is a prime target for a wide array of nucleophiles. These reactions, known as nucleophilic additions, are fundamental to the functionalization of this class of compounds. researchgate.net The addition of the nucleophile converts the sp²-hybridized, trigonal planar carbonyl carbon into an sp³-hybridized, tetrahedral carbon. researchgate.net

A classic example is the Grignard reaction. The treatment of 1-tetralone with an organometallic reagent like phenylmagnesium bromide results in the addition of the phenyl nucleophile to the carbonyl carbon. This reaction forms a tertiary alcohol after an acidic workup. acs.orgnih.gov Similarly, other organometallic reagents can be used to introduce various alkyl or aryl groups at this position.

Catalytic asymmetric additions are also possible, allowing for the synthesis of chiral molecules. For instance, the enantioselective 1,2-addition of vinyl groups to 1-tetralone can be achieved with good enantio- and diastereoselectivity using appropriate chiral ligands and catalysts. researchgate.net

| Reaction Type | Reagent/Nucleophile | Product Type | Reference |

|---|---|---|---|

| Grignard Reaction | Phenylmagnesium Bromide (PhMgBr) | Tertiary Alcohol | acs.org, nih.gov |

| Arylation | Phenyl boronic acid neopentyl glycol ester (Ru(II) catalyzed) | 8-phenyl-1-tetralone | nih.gov |

| Multi-component Reaction | 5-aminotetrazole and an aromatic aldehyde | Four-membered heterocyclic ring system | acs.org |

| Asymmetric Vinyl Addition | Vinyl heteroarene (Cu-catalyzed) | Chiral Tertiary Alcohol | researchgate.net |

Reduction Reactions of the Ketone Functionality

The ketone functionality of the tetralone scaffold can be readily reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

A common and mild reduction is the conversion of the ketone to a secondary alcohol (1-tetralol) using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is frequently used for this transformation. mdpi.com A similar outcome is achieved using calcium in liquid ammonia (B1221849). acs.org

More forceful reduction conditions can remove the carbonyl oxygen entirely. The Birch reduction, which employs an alkali metal (like lithium) in liquid ammonia with a proton source, can reduce the carbonyl group and the aromatic ring. For α-tetralone, this reaction can yield 1,2,3,4-tetrahydronaphthalene. researchgate.netacs.orgnih.gov Other classical methods for the complete deoxygenation of the carbonyl group to a methylene (CH₂) group include the Wolff-Kishner and Clemmensen reductions.

Biocatalytic reductions have also been explored as an environmentally friendly alternative for producing optically active alcohols. Certain microorganisms can perform the enantioselective reduction of 1-tetralone derivatives to yield chiral secondary alcohols with high purity. benthamdirect.com

| Reducing Agent(s) | Product | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) / Ethanol | 1-Tetralol (Secondary Alcohol) | mdpi.com |

| Calcium (Ca) / Liquid Ammonia | 1-Tetralol (Secondary Alcohol) | acs.org |

| Lithium (Li) / Liquid Ammonia (Birch Reduction) | 1,2,3,4-Tetrahydronaphthalene | acs.org, nih.gov, researchgate.net |

| Microorganisms (e.g., Didymosphaeria igniaria) | Optically Active 1-Tetralol | benthamdirect.com |

Applications of 2 Phenacyl 1 Tetralone and Its Scaffolds in Organic Synthesis

Utility as Building Blocks for Diverse Heterocyclic Compounds

The 1,3-dicarbonyl system embedded within the 2-phenacyl-1-tetralone structure is a classical and highly effective synthon for the creation of five- and six-membered heterocyclic rings through condensation reactions with various dinucleophiles.

Synthesis of Nitrogen-Containing Heterocycles

This compound serves as a versatile precursor for a range of nitrogen-containing heterocycles. The reaction with hydrazine (B178648) derivatives, for instance, leads to the formation of pyrazole (B372694) systems. nih.govhilarispublisher.com Similarly, condensation with hydroxylamine (B1172632) provides a direct route to isoxazole (B147169) derivatives. nih.govyoutube.com The reaction involves an initial formation of an imine with one carbonyl group, followed by an intramolecular attack from the hydroxyl group on the second carbonyl and subsequent dehydration to form the aromatic isoxazole ring. youtube.com

Furthermore, the reaction of 1,3-dicarbonyl compounds like this compound with amidines, urea, or guanidine (B92328) is a well-established method for synthesizing pyrimidine (B1678525) derivatives. nih.govbu.edu.egslideshare.net This condensation builds the characteristic six-membered diazine ring. bu.edu.eg

Table 1: Synthesis of Nitrogen Heterocycles from this compound

| Reactant | Resulting Heterocyclic System |

|---|---|

| Hydrazine / Substituted Hydrazines | Pyrazole |

| Hydroxylamine | Isoxazole |

| Urea / Thiourea | Pyrimidine / Thiopyrimidine |

| Guanidine | Aminopyrimidine |

| Amidines | Substituted Pyrimidine |

Synthesis of Sulfur- and Oxygen-Containing Heterocycles

The versatility of this compound extends to the synthesis of sulfur and oxygen heterocycles. The Paal-Knorr synthesis, a classical method for heterocycle formation, can be adapted to produce thiophenes and furans from 1,4-dicarbonyl precursors. wikipedia.orgalfa-chemistry.compharmaguideline.com While this compound is a 1,3-dicarbonyl, related strategies allow for the synthesis of these heterocycles. For thiophene (B33073) synthesis, reaction with a sulfur source like phosphorus pentasulfide or Lawesson's reagent can be employed, which facilitates the cyclization and thionation process. pharmaguideline.comrsc.orgorganic-chemistry.org

Another significant method for thiophene synthesis is the Gewald reaction, which involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. wikipedia.orgderpharmachemica.comorganic-chemistry.orgumich.eduderpharmachemica.com This multicomponent reaction highlights the utility of the tetralone's carbonyl group in building complex thiophene structures. derpharmachemica.com

For oxygen-containing heterocycles, acid-catalyzed intramolecular cyclization of the 1,3-dicarbonyl system can lead to furan (B31954) derivatives, analogous to the Paal-Knorr furan synthesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This process typically involves enolization of one carbonyl and subsequent nucleophilic attack on the other protonated carbonyl, followed by dehydration. wikipedia.orgalfa-chemistry.com

Table 2: Synthesis of Sulfur- and Oxygen-Containing Heterocycles

| Reaction Type / Key Reagents | Resulting Heterocyclic System |

|---|---|

| Paal-Knorr Thiophene Synthesis (e.g., P4S10, Lawesson's Reagent) | Thiophene |

| Gewald Reaction (with α-cyanoester, Sulfur) | 2-Aminothiophene |

| Paal-Knorr Furan Synthesis (Acid-catalyzed cyclization) | Furan |

Precursors for Complex Organic Molecules and Analogues

The α-tetralone scaffold is a core structural motif in numerous bioactive natural products and complex organic molecules. researchgate.netsemanticscholar.org Consequently, this compound and its derivatives are valuable starting materials in total synthesis. semanticscholar.org The rigid bicyclic structure combined with the reactive sites of the dicarbonyl moiety allows for stereocontrolled introductions of new functional groups and the construction of further rings.

Research has demonstrated the use of tetralones in the synthesis of various natural products, including terpenoids, steroids, and alkaloids. researchgate.netsemanticscholar.org For example, tetralones have been key intermediates in the synthesis of compounds such as catalponol, perenniporide A, and aristelegone-A. semanticscholar.org The functional handles on this compound make it an even more attractive precursor for creating analogues of these natural products, allowing for the exploration of structure-activity relationships.

Role as a Versatile Intermediate in Multi-Step Organic Syntheses

In the context of multi-step synthesis, this compound is a valuable intermediate due to the differential reactivity of its functional groups. The two carbonyl groups (one cyclic ketone, one acyclic ketone) and the acidic α-protons can be addressed sequentially. For instance, one carbonyl can be selectively protected while the other undergoes reaction. Alternatively, the enolate can be formed and used in a variety of C-C bond-forming reactions, such as alkylations or aldol (B89426) condensations.

This ability to control reactivity at different sites allows chemists to use this compound as a central building block, methodically adding complexity to the molecule step-by-step. This strategic approach is fundamental to the efficient synthesis of intricate molecular architectures.

Development of Novel Functionalized α-Tetralones for Synthetic Applications

This compound can be used as a platform for the development of new, highly functionalized α-tetralone derivatives. The active methylene (B1212753) bridge between the two carbonyl groups is a prime site for modification. For example, it can undergo condensation reactions with aldehydes to form 2-arylidene-1-tetralone derivatives. researchgate.net These α,β-unsaturated ketone products are themselves versatile intermediates, particularly as Michael acceptors. researchgate.net

Furthermore, the aromatic ring of the tetralone core can be substituted (e.g., via nitration or Friedel-Crafts reactions), and the phenyl ring of the phenacyl group can also be modified. materialsciencejournal.org This allows for the creation of a diverse library of functionalized α-tetralones from a common precursor. These new derivatives can then be used as building blocks for a wide range of synthetic applications, from pharmaceuticals to materials science. researchgate.netacs.org

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Methods for Structural Confirmation and Analysis

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By probing the interaction of electromagnetic radiation with the molecule, various spectroscopic techniques provide detailed information about its atomic composition, bonding, and three-dimensional arrangement.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-Phenacyl-1-tetralone is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups.

Additionally, the spectrum would display bands corresponding to the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic portions of the tetralone ring (around 2850-3000 cm⁻¹). Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region. The presence of these characteristic peaks provides strong evidence for the compound's core structure.

Table 1: Predicted FT-IR Vibrational Modes for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Functional Group |

|---|---|---|

| C=O Stretch (Tetralone) | 1680 - 1695 | Aryl Ketone |

| C=O Stretch (Phenacyl) | 1690 - 1715 | Ketone |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | CH₂ and CH |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the connectivity and spatial arrangement of atoms.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would provide a wealth of structural information. The aromatic protons on the tetralone and phenacyl moieties would appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific splitting patterns of these signals would reveal the substitution pattern on the aromatic rings. The protons of the methylene (B1212753) groups in the tetralone ring would resonate in the upfield region, likely between 2.0 and 3.5 ppm, and their coupling would provide insight into the conformation of the six-membered ring. The methine proton at the 2-position and the methylene protons of the phenacyl group would have characteristic chemical shifts and coupling constants, confirming the connectivity of the side chain.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H-NMR data by showing signals for all unique carbon atoms in the molecule. The two carbonyl carbons would be readily identifiable by their characteristic downfield shifts, typically in the range of 190-210 ppm. The aromatic carbons would resonate between 120 and 150 ppm, while the aliphatic carbons of the tetralone ring and the phenacyl side chain would appear in the upfield region of the spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This two-dimensional NMR technique is crucial for determining the stereochemistry and conformation of a molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org For this compound, a NOESY spectrum could reveal spatial correlations between the protons of the phenacyl side chain and the protons of the tetralone ring system, helping to establish the preferred conformation of the side chain relative to the ring.

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | 120 - 150 |

| C=O (Tetralone) | - | 195 - 205 |

| C=O (Phenacyl) | - | 190 - 200 |

| CH (Position 2) | 3.5 - 4.5 | 45 - 55 |

| CH₂ (Phenacyl) | 3.0 - 4.0 | 40 - 50 |

Mass Spectrometry (MS, ESI-MS, GC-MS, HPLC-MS/MS, TOF-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. High-resolution mass spectrometry, such as Time-of-Flight (TOF-MS), can provide a highly accurate mass measurement, which allows for the determination of the elemental composition.

Electron ionization (EI) would likely lead to extensive fragmentation of the molecule. libretexts.org Characteristic fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, this could result in the loss of the phenacyl group or fragments thereof. Another common fragmentation for ketones is the McLafferty rearrangement. libretexts.org

Softer ionization techniques like Electrospray Ionization (ESI-MS), often coupled with liquid chromatography (HPLC-MS/MS), would typically result in less fragmentation and a more prominent protonated molecule [M+H]⁺ or other adducts. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments on the parent ion could then be used to induce and analyze fragmentation, providing detailed structural information.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| [M]+ | Molecular Ion | - |

| [M - C₈H₇O]+ | Loss of phenacyl radical | Alpha-cleavage |

| [C₈H₇O]+ | Phenacyl cation | Alpha-cleavage |

| [C₇H₅O]+ | Benzoyl cation | Cleavage of phenacyl side chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as the aromatic rings and carbonyl groups in this compound, results in the absorption of UV or visible light. The UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions of the aromatic systems and n→π* transitions of the carbonyl groups. The exact wavelengths and intensities of these absorptions can be influenced by conjugation and the solvent used for the analysis.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For this compound, a reversed-phase HPLC method would likely be employed for purity assessment. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

The compound would be detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity by assessing the relative areas of all detected peaks.

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds that may arise from the synthesis or degradation of this compound. Thermal decomposition, for instance, can generate a complex mixture of smaller molecules, and GC-MS is ideally suited for their separation and identification.

The volatile components generated from this compound would likely include derivatives of naphthalene (B1677914), benzene (B151609), and other aromatic fragments, depending on the cleavage of the weakest bonds within the molecule. The injector temperature in a standard GC-MS analysis can also induce thermal decomposition, a factor that must be carefully controlled to ensure accurate analysis of the parent compound. nih.gov

Table 1: Potential Volatile Components from Tetralone Derivatives Analysis by GC-MS

This table is illustrative and based on general knowledge of the thermal decomposition of related organic compounds, as specific data for this compound is not available.

| Potential Volatile Component | Expected Retention Characteristics | Method of Generation |

| Naphthalene | Less volatile | Thermal Degradation |

| Benzene | Highly volatile | Thermal Degradation |

| Toluene | Volatile | Thermal Degradation |

| Styrene | Volatile | Thermal Degradation |

| 1-Tetralone (B52770) | Semi-volatile | Synthesis Impurity/Degradation |

| Acetophenone (B1666503) | Semi-volatile | Degradation Product |

Chiral Chromatography for Enantiomeric Separation and Purity

Due to the presence of a stereogenic center at the C2 position, this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) to achieve separation.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for the enantioseparation of a wide range of chiral compounds, including tetralone derivatives. researchgate.netnih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, π-π interactions, and dipole-dipole interactions, lead to different retention times for the two enantiomers. chiralpedia.com

Studies on the chiral separation of various tetralone derivatives have demonstrated the successful application of polysaccharide-based columns like Chiralpak AD, Chiralcel OD, and Chiralpak IA. researchgate.netspringernature.com The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as an alcohol, is crucial for optimizing the separation. springernature.com The nature and concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers.

Table 2: Chiral Separation of Tetralone Derivatives on Polysaccharide-Based CSPs

This table summarizes findings from studies on compounds analogous to this compound, demonstrating the feasibility of its enantiomeric separation.

| Tetralone Derivative | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

| 2-Aryl-1-tetralones | Chiralpak IC | n-Hexane/Isopropanol | >1.2 | Baseline separation |

| 2-(4-Pyridylalkyl)-1-tetralones | Chiralpak AS | Hexane/Ethanol/Methanol | 1.1 - 1.3 | 2.28 - 10.23 |

| Eight Tetralone Derivatives | CHIRALPAK IC | n-Hexane/2-Propanol | Not specified | Satisfactory separation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tugraz.at This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral molecules. For this compound, a single-crystal X-ray diffraction analysis would provide the exact conformation of the tetralone and phenacyl moieties, as well as the stereochemistry at the chiral center.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. tugraz.at

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the technique has been widely applied to elucidate the structures of numerous complex organic molecules, including those with multiple stereocenters. cam.ac.ukcam.ac.uk For instance, the crystal structure of 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one) was determined to understand its molecular conformation and intermolecular interactions. nih.gov The successful crystallization of this compound would be a critical step in obtaining its definitive solid-state structure.

Table 3: Illustrative Crystallographic Data for a Related Organic Compound

This table provides an example of the type of data obtained from a single-crystal X-ray diffraction study, as specific data for this compound is not available. The data is for 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.8765(4) |

| b (Å) | 10.1234(5) |

| c (Å) | 13.4567(6) |

| α (°) | 90 |

| β (°) | 109.123(2) |

| γ (°) | 90 |

| Volume (ų) | 1270.1(1) |

| Z | 4 |

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of complex mixtures containing this compound. These techniques provide both separation and identification in a single analysis, enhancing sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. nih.gov In the context of this compound, LC-MS, and particularly its tandem version (LC-MS/MS), can be employed for various applications. For instance, it can be used to identify and quantify metabolites of this compound in biological matrices, providing insights into its metabolic fate. nih.govresearchgate.net The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace amounts of the parent compound and its metabolites. osti.gov Furthermore, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) can be utilized for the comprehensive chemical profiling of reaction mixtures from the synthesis of this compound, enabling the identification of impurities and byproducts. researchgate.netnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with mass spectrometry offers unparalleled separation power for highly complex volatile and semi-volatile mixtures. labrulez.com This technique would be particularly valuable for analyzing the complex array of products that could be formed during the synthesis or forced degradation of this compound. GCxGC provides a much higher peak capacity than conventional one-dimensional GC, allowing for the resolution of co-eluting components. researchgate.net

Table 4: Applications of Advanced Hyphenated Techniques in the Analysis of Complex Mixtures

This table illustrates the potential applications of hyphenated techniques for the analysis of this compound, based on their use for other complex organic molecules.

| Hyphenated Technique | Application for this compound Analysis | Information Obtained |

| LC-MS/MS | Metabolite identification in biological samples | Structure of metabolites, metabolic pathways |

| UPLC-QTOF-MS | Impurity profiling of synthetic batches | Identification and quantification of impurities and byproducts |

| GCxGC-MS | Analysis of complex reaction or degradation mixtures | Comprehensive separation and identification of volatile components |

| TG-FTIR/MS | Evolved gas analysis during thermal decomposition | Identification of gaseous products and decomposition mechanism |

Theoretical Studies and Computational Chemistry for 2 Phenacyl 1 Tetralone

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the prediction of a wide range of molecular properties from first principles, based on the fundamental laws of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 2-Phenacyl-1-tetralone, DFT calculations would be instrumental in predicting its three-dimensional structure, bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides access to electronic properties such as ionization potential, electron affinity, and the distribution of electrons throughout the molecule, which are key to understanding its stability and reactivity. A common approach involves using a hybrid functional, such as B3LYP, which combines the accuracy of Hartree-Fock theory with the efficiency of density functionals.

In computational chemistry, a basis set is a collection of mathematical functions used to represent the atomic orbitals within a molecule. The choice of basis set is critical as it directly affects the accuracy and computational cost of the calculations. For a molecule of the size of this compound, a split-valence basis set, such as those from the Pople family (e.g., 6-31G(d)), is often a good starting point. This type of basis set offers a balance between computational efficiency and accuracy by using multiple functions to describe the valence electrons, which are most important for chemical bonding. For higher accuracy, especially in calculating electronic properties, larger basis sets incorporating polarization and diffuse functions (e.g., 6-311++G(d,p)) would be employed to allow for greater flexibility in describing the electron distribution. The selection directly impacts the quality of the predicted molecular geometry, energies, and other properties.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of a molecule. For this compound, which possesses several rotatable bonds, conformational analysis would be essential. This involves systematically exploring different spatial arrangements (conformers) to identify the global minimum energy structure and other low-energy conformers that may be present under experimental conditions. This analysis is crucial as the biological activity and chemical reactivity of a molecule are often dictated by its preferred three-dimensional shape.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry of this compound is obtained, various electronic properties and reactivity descriptors can be calculated to predict its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, calculating the energies and visualizing the spatial distribution of these orbitals would identify the likely sites for nucleophilic and electrophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies areas of negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of positive potential (electron-poor, prone to nucleophilic attack). Green represents regions of neutral potential. For this compound, an MEP map would highlight the electron-rich carbonyl oxygen atoms as likely sites for electrophilic interaction and would provide a comprehensive picture of its electrostatic landscape, guiding the understanding of its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a critical tool for understanding the delocalization of electron density and intramolecular charge transfer (ICT) within a molecule. In the case of this compound, NBO analysis would reveal the nature and magnitude of electronic interactions between the tetralone and phenacyl moieties. This analysis quantifies the donor-acceptor interactions, which are fundamental to understanding the molecule's electronic stability and reactivity.

The stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is a key parameter in this analysis. Higher E(2) values indicate stronger electronic delocalization and more significant intramolecular charge transfer. For this compound, significant charge transfer interactions would be expected between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent carbonyl and phenyl groups, as well as between the π-orbitals of the aromatic rings. A hypothetical table of significant NBO interactions is presented below to illustrate the expected findings.

Hypothetical NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C1=O2) | > 20 |

| LP (O2) | π* (C9=O1) | > 15 |

| π (C10-C15) | π* (C9=O1) | > 5 |

| π (C2-C7) | π* (C1=O2) | > 3 |

(Note: This table is illustrative and based on the expected electronic structure. Actual values would require specific computational studies.)

Atomic Charge Distributions and Electrostatic Interactions

The distribution of atomic charges within this compound governs its electrostatic potential and intermolecular interactions. Computational methods, such as Mulliken population analysis or Atoms in Molecules (AIM) theory, can be employed to calculate the partial charges on each atom. These charge distributions are crucial for understanding how the molecule interacts with other polar molecules, solvents, and biological targets.

The carbonyl oxygen atoms are expected to carry significant negative charges, making them sites for electrophilic attack and hydrogen bond formation. Conversely, the carbonyl carbon atoms and the α-carbon to the carbonyl groups will exhibit positive charges, rendering them susceptible to nucleophilic attack. The electrostatic potential map of this compound would visually represent these charge distributions, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). These electrostatic interactions play a vital role in the molecule's crystal packing and its interactions in a biological environment.

Mechanistic Insights Derived from Computational Studies

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical transformation.

Reaction Pathway Elucidation (e.g., Intrinsic Reaction Coordinate (IRC))

The Intrinsic Reaction Coordinate (IRC) method is a powerful computational technique used to trace the minimum energy path connecting a transition state to its corresponding reactants and products. mdpi.comscm.com For reactions involving this compound, such as its synthesis or subsequent transformations, IRC calculations can confirm that a calculated transition state indeed connects the desired reactants and products, providing a detailed picture of the reaction pathway. mdpi.com This method allows for the visualization of the geometric changes that occur throughout the reaction, offering a dynamic perspective on the chemical process.

Characterization of Transition States and Energy Barriers

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. researchgate.net Computational methods can be used to locate and optimize the geometry of transition states for reactions involving this compound. researchgate.netnih.gov Frequency calculations are then performed to verify the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. nih.govresearchgate.net This value is critical for predicting the reaction rate. For instance, in a hypothetical base-catalyzed intramolecular aldol (B89426) condensation of this compound, computational studies could determine the energy barrier for the formation of the C-C bond, providing quantitative insight into the reaction's feasibility.

Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

(Note: This table represents a hypothetical reaction and the values are for illustrative purposes.)

Spectroscopic Property Prediction and Computational Validation

Computational methods are highly effective in predicting and validating spectroscopic data, providing a powerful synergy with experimental techniques.

Vibrational Frequency Analysis (FT-IR) from First Principles

Theoretical vibrational frequency analysis, typically performed using density functional theory (DFT), can predict the infrared (IR) spectrum of a molecule. nih.govresearchgate.net For this compound, these calculations would yield a set of vibrational modes and their corresponding frequencies and intensities. nih.gov By comparing the computed spectrum with the experimental Fourier-transform infrared (FT-IR) spectrum, a detailed assignment of the experimental absorption bands to specific molecular vibrations can be made. mdpi.com

The characteristic carbonyl stretching frequencies are particularly sensitive to the electronic environment. Computational analysis can precisely predict the frequencies for the tetralone and phenacyl carbonyl groups, and any shifts due to conjugation or intramolecular interactions. Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation in the calculations and solvent effects in the experiment, can be minimized by applying a scaling factor to the computed frequencies. nih.gov

Table of Compound Names

| Compound Name |

|---|

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation and confirmation. mdpi.com Among the various computational methods, the Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting the NMR shielding tensors of molecules. imist.maliverpool.ac.uk This method, often employed in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding of each nucleus in the molecule. mdpi.comimist.ma

The GIAO/DFT approach is known to yield satisfactory chemical shifts for different nuclei. mdpi.com The process involves optimizing the molecular geometry of this compound, typically using a specific basis set like 6-311G, followed by the calculation of nuclear shielding constants at the same level of theory. mdpi.com The theoretical chemical shifts (δ) are then determined by subtracting the calculated isotropic shielding constant (σ) of the nucleus of interest from the shielding constant of a reference compound, commonly Tetramethylsilane (TMS). imist.ma

δ_calc = σ_ref - σ_calc

The accuracy of the prediction depends on the chosen functional (e.g., B3LYP) and the basis set. imist.mamodgraph.co.uk Comparisons between the theoretically calculated and experimentally measured chemical shifts can confirm the proposed structure and stereochemistry of the molecule. Linear regression analysis often shows a strong correlation between the experimental and theoretical data, with R-squared values typically greater than 0.90, indicating the high reliability of the GIAO method. imist.ma

Below is a representative table illustrating the kind of data generated from a GIAO calculation for this compound.

| Atom Position | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |

|---|---|---|

| C1 (Tetralone C=O) | 198.5 | - |

| C2 | 55.2 | 3.85 |

| C3 | 28.1 | 2.20, 2.45 |

| C4 | 29.5 | 2.95, 3.10 |

| C4a | 133.0 | - |

| C5 | 126.8 | 7.25 |

| C6 | 128.9 | 7.35 |

| C7 | 126.5 | 7.20 |

| C8 | 144.3 | 8.05 |

| C8a | 132.1 | - |

| Phenacyl C=O | 197.2 | - |

| Phenacyl CH2 | 45.8 | 3.60, 4.10 |

| Phenacyl Phenyl C1' | 136.7 | - |

| Phenacyl Phenyl C2', C6' | 128.6 | 7.95 |

| Phenacyl Phenyl C3', C5' | 128.8 | 7.50 |

| Phenacyl Phenyl C4' | 133.5 | 7.60 |

Note: The data in the table above is illustrative and represents typical values that would be obtained from such a computational study. Specific experimental and calculated values may vary based on the level of theory and solvent conditions.

Molecular Dynamics Simulations in Host-Guest Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide profound insights into its behavior in different environments, particularly concerning host-guest interactions and solvation effects. nih.gov

Host-Guest Interactions: Host-guest chemistry involves the formation of unique structural complexes via non-covalent interactions. mdpi.com MD simulations can be employed to investigate the binding of this compound (as a guest) within the cavity of a larger host molecule, such as a cyclodextrin or a calixarene. nih.gov These simulations can elucidate the preferred binding orientation, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the host-guest complex. rsc.orgsoton.ac.uk Understanding these interactions is crucial for applications in areas like drug delivery and catalysis. soton.ac.uk

Solvation Effects: The solvent environment can significantly influence the conformation, stability, and reactivity of a molecule. researchgate.net MD simulations explicitly model the solvent molecules (e.g., water, chloroform, dimethyl sulfoxide) around this compound, allowing for a detailed analysis of solvation. nih.gov These simulations can reveal the structure of the solvation shells, the dynamics of solvent exchange, and the thermodynamics of the solvation process. The influence of the solvent on the conformational preferences of the molecule can be evaluated by comparing simulations in different solvents. nih.gov For instance, polar solvents might stabilize different conformers compared to nonpolar solvents due to preferential hydrogen bonding or dipole-dipole interactions.

The results from MD simulations are often analyzed to provide quantitative data, such as interaction energies and radial distribution functions, which describe the local solvent structure.

| Simulation Type | System | Calculated Parameter | Illustrative Value |

|---|---|---|---|

| Host-Guest Binding | This compound in β-Cyclodextrin | Binding Free Energy (ΔGbind) | -7.5 kcal/mol |

| Host-Guest Binding | This compound in β-Cyclodextrin | Average Number of Hydrogen Bonds | 2.3 |

| Solvation Analysis | This compound in Water | Solvation Free Energy (ΔGsolv) | -12.1 kcal/mol |

| Solvation Analysis | This compound in Chloroform | Solvation Free Energy (ΔGsolv) | -9.8 kcal/mol |

| Solvation Analysis | This compound in Water | First Solvation Shell Radius (Oxygen atoms) | 3.5 Å |

Note: The data presented in this table is hypothetical and serves to illustrate the types of quantitative results that can be obtained from molecular dynamics simulations. Actual values would be derived from specific simulation parameters and force fields.

Future Directions and Emerging Research Avenues for 2 Phenacyl 1 Tetralone

Development of Novel and Sustainable Catalytic Systems for Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, with a focus on minimizing environmental impact and maximizing resource efficiency. rsc.org For the synthesis of 2-phenacyl-1-tetralone and its analogs, future research will likely concentrate on novel catalytic systems that are both efficient and sustainable.

Future research could explore the use of solid acid catalysts, such as zeolites or functionalized resins, which can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the synthesis. Additionally, the use of deep eutectic solvents (DESs) as green reaction media presents an interesting possibility for the synthesis of related compounds, which could be adapted for this compound. researchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Tetralones

| Feature | Traditional Friedel-Crafts | Sustainable Approach |

| Catalyst | Aluminum trichloride (B1173362) (stoichiometric) | Phosphoric acid (catalytic), Solid acids |

| Solvent | Chlorinated hydrocarbons | Trifluoroacetic anhydride (B1165640) (reagent/solvent) |

| Byproducts | Significant inorganic waste | Recoverable and recyclable reagents |

| Atom Economy | Low | High |

| Environmental Impact | High | Low |

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

The introduction of chirality into molecules can have a profound impact on their biological activity. nih.gov As such, the development of asymmetric methods to synthesize enantiomerically pure derivatives of this compound is a significant area of future research. Chiral tetralones are valuable intermediates in the synthesis of biologically active compounds. google.com

Several strategies can be envisioned for the asymmetric synthesis of chiral this compound derivatives. One approach involves the use of chiral catalysts, such as chiral oxaborolidines or ruthenium complexes, to effect an enantioselective reduction of a suitable precursor. taylorfrancis.com For instance, the asymmetric reduction of a precursor ketone could establish a chiral center that directs the subsequent formation of the tetralone ring.

Another promising methodology is the use of chiral auxiliaries. researchgate.net A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed to yield the enantiomerically enriched product. The development of efficient and recyclable chiral auxiliaries will be a key focus.

Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. rsc.org Chiral organocatalysts can be used to promote enantioselective reactions under mild conditions, avoiding the use of potentially toxic metals. The application of organocatalysis to the synthesis of chiral this compound derivatives represents a fertile ground for future investigation. researchgate.netnih.gov

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reaction Prediction

Furthermore, ML models can be trained to predict the outcome of a chemical reaction, including the expected yield and the formation of byproducts, with high accuracy. jetir.org This predictive capability can save significant time and resources in the laboratory by allowing chemists to focus on the most promising synthetic routes. For the synthesis of this compound derivatives, AI could be used to predict the optimal catalyst, solvent, and temperature for a given transformation, leading to higher yields and purity. beilstein-journals.org